molecular formula C18H30O4 B1260788 (9R,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid

(9R,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid

Cat. No.: B1260788
M. Wt: 310.4 g/mol
InChI Key: RWKJTIHNYSIIHW-RWUWUJKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9R,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid is a (10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid which has R-configuration at the chiral centre. It is a conjugate acid of a (9R,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoate. It is an enantiomer of a (9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid.

Scientific Research Applications

Plant Stress Metabolites Synthesis

The compound (9R,10E,12Z,15Z)-9-hydroperoxyoctadecatrienoic acid and its derivatives are identified as stress metabolites in plants. A study has presented efficient syntheses of (10E,12Z,15Z)-9-oxo- and (9Z,11E,15E)-13-oxo-octadecatrienoic acids from linolenic acid through regioselective functionalization using lipoxygenases from soybean or tomato under specific pH conditions. The study highlights the significance of these ketotrienoic acids in plant stress responses (Koch, Hoskovec, & Boland, 2002).

Biomimetic Models for Enzymatic Conversions

The compound is utilized in studies to create biomimetic models for enzymatic conversions of fatty acid hydroperoxides. This involves the thermal conversions of trimethylsilyl (TMS) peroxides/esters of fatty acid hydroperoxides including (9S,10E,12Z)-9-hydroperoxy-10,12-octadecadienoic acid and others, documenting the formation of various oxylipin derivatives, which serve as reference compounds in GC-MS studies. This approach mimics enzymatic conversions and helps in understanding the formation of these compounds (Grechkin, Mukhtarova, & Hamberg, 2005).

Production from Vegetable Oil

A study on the selective production of 9R-hydroxy-10E,12Z,15Z-octadecatrienoic acid from α-linolenic acid in perilla seed oil hydrolyzate by a lipoxygenase from Nostoc Sp. SAG 25.82 has shown its significant production yield. The study provides insights into the practical production of hydroxy fatty acids (HFAs) from omega-3 or omega-3 rich oil, which are known as versatile bioactive molecules (Kim et al., 2015).

In Vivo Metabolite Identification

Investigations into in vivo metabolites generated by specific enzymatic activities in Hydra vulgaris have been conducted. The presence of major components chromatographically identical to metabolites obtained when incubating homogenates with exogenous α-linolenic acid (α-LA) suggests that the natural products isolated in vivo are derived from α-LA. This study highlights the importance of understanding the enzymic activities and their metabolic products in different organisms (Gianfrani et al., 2005).

Flower-Inducing Compound Synthesis

Research has been conducted on the stereoselective synthesis of flower-inducing 9,10-ketol octadecadienoic acid (KODA) analogs, highlighting the importance of this compound in the synthesis of bioactive molecules that can potentially influence plant growth and development processes (Shimomura et al., 2013).

Properties

Molecular Formula

C18H30O4

Molecular Weight

310.4 g/mol

IUPAC Name

(9R,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid

InChI

InChI=1S/C18H30O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h3-4,6,8,11,14,17,21H,2,5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b4-3-,8-6-,14-11+/t17-/m0/s1

InChI Key

RWKJTIHNYSIIHW-RWUWUJKWSA-N

Isomeric SMILES

CC/C=C\C/C=C\C=C\[C@@H](CCCCCCCC(=O)O)OO

Canonical SMILES

CCC=CCC=CC=CC(CCCCCCCC(=O)O)OO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9R,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid
Reactant of Route 2
(9R,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid
Reactant of Route 3
(9R,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid
Reactant of Route 4
(9R,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid
Reactant of Route 5
(9R,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid
Reactant of Route 6
(9R,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid

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